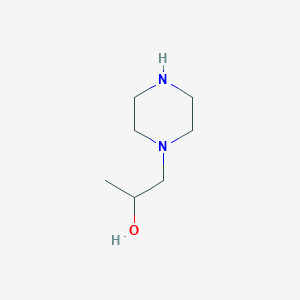

1-(Piperazin-1-yl)propan-2-ol

Description

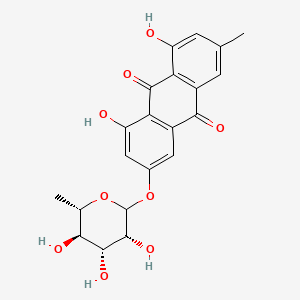

Structure

3D Structure

Properties

IUPAC Name |

1-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(10)6-9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKIZRLIXGLPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308940 | |

| Record name | α-Methyl-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-54-0 | |

| Record name | α-Methyl-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1074-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Methyl-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylpiperazine-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Piperazin-1-yl)propan-2-ol from Propylene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(Piperazin-1-yl)propan-2-ol, a valuable intermediate in pharmaceutical development, from the reaction of propylene oxide with piperazine. This document outlines the core reaction mechanism, a detailed experimental protocol, and the expected analytical data for the synthesized compound.

Introduction

The synthesis of this compound is a significant process in medicinal chemistry. The piperazine moiety is a common scaffold in a wide array of pharmaceuticals, valued for its ability to improve the pharmacokinetic profile of drug candidates, including their solubility and bioavailability. The addition of a hydroxypropyl group introduces a chiral center and a functional handle for further molecular elaboration. The reaction between piperazine, a cyclic secondary diamine, and propylene oxide, an epoxide, proceeds via a nucleophilic ring-opening mechanism, resulting in the formation of a β-amino alcohol.

Reaction Mechanism and Regioselectivity

The fundamental reaction involves the nucleophilic attack of one of the secondary amine nitrogens of the piperazine ring on an electrophilic carbon of the propylene oxide (1,2-epoxypropane) ring. This attack results in the opening of the strained three-membered epoxide ring to form a stable β-amino alcohol.

The reaction can be catalyzed by water or a mild acid. Under neutral or basic conditions, the reaction follows an SN2 pathway. Due to steric hindrance from the methyl group on the propylene oxide ring, the nucleophilic attack by the piperazine nitrogen preferentially occurs at the less sterically hindered carbon atom of the epoxide. This regioselectivity leads to the formation of this compound as the major product, with only a minor amount of the "anomalous" product, 2-(piperazin-1-yl)propan-1-ol, being formed (estimated to be less than 2%).[1]

The reaction can proceed to give both mono- and di-substituted piperazine derivatives. By controlling the molar ratio of the reactants, the formation of the desired mono-substituted product can be favored. Using an excess of piperazine relative to propylene oxide will increase the statistical probability of the epoxide reacting with an unsubstituted piperazine molecule, thus maximizing the yield of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the reaction of piperazine with epoxides.

Materials:

-

Piperazine (anhydrous)

-

Propylene oxide

-

Methanol (anhydrous)

-

Water (optional, as catalyst)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve anhydrous piperazine (2.0 equivalents) in anhydrous methanol.

-

Addition of Propylene Oxide: While stirring the piperazine solution at room temperature, add propylene oxide (1.0 equivalent) dropwise via the dropping funnel over a period of 1-2 hours. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a sufficient amount of water and acidify with hydrochloric acid to a pH of approximately 2.

-

Wash the acidic aqueous solution with ethyl acetate to remove any unreacted propylene oxide and non-basic impurities.

-

Make the aqueous layer basic with a concentrated solution of sodium hydroxide to a pH of approximately 12.

-

Extract the product from the basic aqueous layer with several portions of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Molar Ratio (Piperazine:Propylene Oxide) | 2:1 | General Practice |

| Solvent | Methanol | Adapted Protocol |

| Reaction Temperature | Reflux (~65 °C) | Adapted Protocol |

| Reaction Time | 4-6 hours | Adapted Protocol |

| Expected Yield (Mono-substituted) | Moderate to High | General Principle |

| Expected Purity (after purification) | >95% | Standard |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | Not specified |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.00-3.90 (m, 1H, CH-OH), 2.95-2.85 (m, 4H, piperazine CH₂), 2.60-2.40 (m, 4H, piperazine CH₂), 2.35-2.20 (m, 2H, N-CH₂), 1.15 (d, J=6.4 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 66.5 (CH-OH), 61.0 (N-CH₂), 54.5 (piperazine CH₂), 46.0 (piperazine CH₂), 20.5 (CH₃) |

| IR (neat, cm⁻¹) | ν: 3400-3200 (br, O-H stretch), 3300-3200 (N-H stretch), 2960-2800 (C-H stretch), 1100-1000 (C-O stretch) |

| Mass Spectrum (EI) | m/z (%): 144 (M⁺), 129, 113, 99, 85, 70, 56 |

Note: Spectroscopic data are predicted based on the expected structure and typical chemical shifts for similar compounds, as specific experimental data was not available in the cited literature.

Visualizations

Diagram 1: Reaction Pathway

Caption: Reaction of piperazine with propylene oxide yields both mono- and di-substituted products.

Diagram 2: Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound from propylene oxide and piperazine is a straightforward and efficient method for producing a key pharmaceutical intermediate. The reaction proceeds via a regioselective SN2 nucleophilic ring-opening of the epoxide. By controlling the stoichiometry of the reactants, the formation of the desired mono-substituted product can be optimized. The provided experimental protocol offers a reliable method for the synthesis and purification of this compound, which is of significant interest to researchers and professionals in the field of drug development. Further optimization of reaction conditions, such as the use of specific catalysts or solvent systems, may lead to improved yields and selectivity.

References

An In-depth Technical Guide to 1-(piperazin-1-yl)propan-2-ol: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for the piperazine derivative, 1-(piperazin-1-yl)propan-2-ol. While specific biological activity data for this compound is limited in publicly accessible literature, this guide furnishes foundational information crucial for its synthesis, characterization, and further investigation in drug discovery and development.

Chemical Properties and Structure

This compound is a heterocyclic compound featuring a piperazine ring linked to a propan-2-ol moiety. Its chemical structure and key identifying information are detailed below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1074-54-0 | [1] |

| Molecular Formula | C₇H₁₆N₂O | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Canonical SMILES | CC(O)CN1CCNCC1 | - |

| InChI Key | XAKIZRLIXGLPBW-UHFFFAOYSA-N | [2] |

| Physical State | Not explicitly reported, likely a liquid or low-melting solid | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in water and polar organic solvents | - |

Experimental Protocols

Synthesis Protocol

A plausible and common method for the synthesis of this compound is the nucleophilic ring-opening of a suitable epoxide with piperazine.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Detailed Method:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.2 equivalents) in a suitable solvent such as methanol or ethanol.

-

Reagent Addition: To the stirred solution, add propylene oxide (1.0 equivalent) dropwise at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Analytical Protocols

2.2.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the purity assessment and quantification of this compound. As the compound lacks a strong chromophore, UV detection might be challenging, and alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are recommended.[3]

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A suitable gradient from 5% to 95% B over 15-20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | ELSD, CAD, or MS |

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the identification and quantification of this compound, particularly for assessing its presence in complex mixtures.[4]

Table 3: Proposed GC-MS Method Parameters

| Parameter | Recommended Conditions |

| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (a doublet), the methine proton of the propan-2-ol backbone (a multiplet), the methylene protons adjacent to the piperazine nitrogen (a multiplet), and the four sets of equivalent methylene protons on the piperazine ring (multiplets). The hydroxyl and the secondary amine protons will appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the methyl carbon, the methine carbon bearing the hydroxyl group, the methylene carbon attached to the piperazine ring, and the carbons of the piperazine ring.

3.2. Mass Spectrometry (MS)

Under electron ionization (EI) in GC-MS, this compound is expected to fragment, yielding characteristic ions. The molecular ion peak (M+) at m/z 144 may be observed, although it could be of low intensity. Common fragmentation patterns for piperazine derivatives involve cleavage of the C-N bonds and fragmentation of the piperazine ring.

Potential Biological Activity and Signaling Pathways

Specific pharmacological studies on this compound are not available in the public domain. However, the piperazine scaffold is a well-known pharmacophore present in numerous biologically active compounds with diverse therapeutic applications. Derivatives of piperazine have been reported to exhibit a wide range of activities, including but not limited to:

-

Antidepressant and Anxiolytic Effects: Many piperazine derivatives act on central nervous system (CNS) receptors, such as serotonin and dopamine receptors.[5]

-

Antifungal Activity: Some piperazine propanol derivatives have been identified as inhibitors of fungal 1,3-beta-D-glucan synthase, a key enzyme in fungal cell wall synthesis.[2]

-

Antitussive Properties: Certain phenylpiperazinepropane derivatives have shown antitussive activity.[6]

-

Anti-schistosomal Activity: Compounds containing a 6-(piperazin-1-yl)-1,3,5-triazine core have demonstrated activity against Schistosoma mansoni.[7]

Given this context, this compound could be a valuable starting point for the synthesis of novel compounds to be screened for various biological activities. A logical workflow for such an investigation is presented below.

Figure 2: A logical workflow for the investigation of the biological activity of this compound derivatives.

Conclusion

This compound is a simple piperazine derivative with potential for further exploration in medicinal chemistry. This technical guide has summarized its known chemical properties and structure and provided proposed experimental protocols for its synthesis and analysis based on established chemical principles. The lack of specific biological data highlights an opportunity for future research to investigate the pharmacological profile of this compound and its derivatives, potentially leading to the discovery of novel therapeutic agents. Researchers are encouraged to use the information provided as a foundation for their studies and to further characterize this promising chemical entity.

References

- 1. This compound - CAS:1074-54-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]

- 4. scholars.direct [scholars.direct]

- 5. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Spectroscopic Analysis of 1-(piperazin-1-yl)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(piperazin-1-yl)propan-2-ol (CAS No: 1074-54-0). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its structural fragments and comparison with similar compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | m | 1H | CH-OH |

| ~ 2.8 - 3.0 | br s | 1H | NH (piperazine) |

| ~ 2.6 - 2.8 | m | 4H | -CH₂-N-CH₂- (piperazine ring, proximal to propanol) |

| ~ 2.3 - 2.5 | m | 4H | -CH₂-N-CH₂- (piperazine ring, distal to propanol) |

| ~ 2.2 - 2.4 | m | 2H | N-CH₂-CH(OH) |

| ~ 1.1 - 1.2 | d | 3H | CH₃ |

| Variable | br s | 1H | OH |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 66 - 68 | CH | CH-OH |

| ~ 60 - 62 | CH₂ | N-CH₂-CH(OH) |

| ~ 54 - 56 | CH₂ | -CH₂-N-CH₂- (piperazine ring) |

| ~ 45 - 47 | CH₂ | -CH₂-N-CH₂- (piperazine ring) |

| ~ 20 - 22 | CH₃ | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Broad, Strong | O-H stretch | Alcohol |

| 3300 - 3100 | Medium | N-H stretch | Secondary Amine (Piperazine) |

| 2970 - 2800 | Strong | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| 1470 - 1440 | Medium | C-H bend | Aliphatic (CH₂, CH₃) |

| 1130 - 1000 | Strong | C-O stretch | Secondary Alcohol |

| 1100 - 1000 | Medium | C-N stretch | Aliphatic Amine |

Mass Spectrometry (MS)

| m/z Ratio | Interpretation |

| 144 | [M]⁺ (Molecular Ion) |

| 129 | [M - CH₃]⁺ |

| 100 | [M - CH(OH)CH₃]⁺ |

| 85 | [Piperazine-CH₂]⁺ |

| 56 | Piperazine fragment |

| 45 | [CH(OH)CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of labile protons (OH, NH).

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition :

-

Transfer the solution to a clean 5 mm NMR tube.

-

Acquire ¹H NMR spectra using a 300-500 MHz spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Solid Film : If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., methanol or dichloromethane), deposit the solution onto a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.[1]

-

Attenuated Total Reflectance (ATR) : Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition : Place the sample holder in the IR spectrometer and record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[2]

-

Ionization : Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. EI is a hard ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation.[3] ESI is a softer ionization technique that is more likely to yield the molecular ion peak.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.

-

Data Analysis : Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

CAS number and molecular weight of 1-(piperazin-1-yl)propan-2-ol

An In-depth Technical Guide to 1-(piperazin-1-yl)propan-2-ol

This technical guide provides a comprehensive overview of this compound, a piperazine derivative of interest to researchers, scientists, and professionals in drug development. The document covers its chemical properties, synthesis, and known biological activities, presenting data in a structured format for clarity and ease of comparison.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C7H16N2O.[1] Several synonyms for this compound exist, including 1-(1-PIPERAZINYL)-2-PROPANOL and 1-(2-hydroxypropyl)piperazine.[1]

| Property | Value | Reference |

| CAS Number | 1074-54-0, 1077-93-6 | [1] |

| Molecular Formula | C7H16N2O | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

Synthesis of this compound

The synthesis of monosubstituted piperazine derivatives like this compound can be achieved through various methods. A common approach involves the nucleophilic substitution reaction between piperazine and a suitable electrophile. One simplified, one-pot-one-step procedure involves the reaction of an in-situ formed piperazine-1-ium cation (as a monohydrochloride or monoacetate) with an appropriate reagent.[2][3] This method avoids the need for protecting groups, which are often used in multi-step syntheses.[2]

Representative Experimental Protocol for Synthesis

A general method for preparing β-amino alcohols such as this compound involves the ring-opening of an epoxide. The following is a representative, hypothetical protocol.

Step 1: Reaction of Piperazine with Propylene Oxide

To a solution of piperazine (2 equivalents) in a suitable solvent such as methanol or ethanol, propylene oxide (1 equivalent) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Work-up and Purification

Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., dichloromethane) and washed with water and brine to remove any unreacted piperazine and other water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. The final product, this compound, can be purified by column chromatography on silica gel.

Biological Activities and Applications in Drug Development

The piperazine moiety is a common scaffold in many biologically active compounds due to its favorable physicochemical properties and its ability to interact with various biological targets.[4] Derivatives of piperazine have demonstrated a wide range of pharmacological activities.[5]

| Biological Activity | Description |

| Antidepressant-like Effects | Derivatives of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol have been synthesized and shown to possess antidepressant-like activities in murine models.[6] |

| Antifungal Activity | A piperazine propanol derivative, GSI578, was identified as a potent inhibitor of 1,3-beta-D-glucan synthase in Candida albicans, exhibiting antifungal activity against pathogenic fungi.[7] |

| Anthelmintic Activity | Piperazine and its derivatives are known for their effectiveness against parasitic worm infections by inducing flaccid paralysis in the worms.[5] |

| Anti-inflammatory Properties | Certain piperazine-based compounds have shown efficacy in reducing inflammatory responses.[5] |

| Anticonvulsant Effects | Piperazine derivatives have been investigated for their potential to block excitatory neurotransmission, suggesting anticonvulsant properties.[5] |

| Anticancer Activity | A novel piperazine derivative has been shown to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL.[8] Additionally, 1,4-disubstituted piperazine-2,5-dione derivatives have been evaluated for their antioxidant properties and their ability to protect against oxidative stress-induced cell injury via the IL-6/Nrf2 loop pathway.[9] |

| Adrenoceptor Antagonism | A non-selective α-adrenoceptor antagonist from the group of pyrrolidin-2-one derivatives containing a piperazine moiety has shown potential metabolic benefits.[10] |

Experimental Protocols for Biological Assays

Antidepressant-like Activity Assessment (Tail-Suspension Test)

This protocol is based on the evaluation of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives.[6]

-

Animals: Male Swiss albino mice are used.

-

Procedure: Mice are individually suspended by their tail from a lever, and the duration of immobility is recorded over a specific period (e.g., 6 minutes).

-

Data Analysis: A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Inhibition of 1,3-beta-D-Glucan Synthase Assay

This protocol is based on the identification of a piperazine propanol derivative as an antifungal agent.[7]

-

Enzyme Preparation: 1,3-beta-D-glucan synthase is prepared from Candida albicans.

-

Assay: The enzyme activity is measured in the presence of varying concentrations of the test compound by monitoring the incorporation of a radiolabeled substrate (e.g., UDP-[14C]glucose) into the glucan polymer.

-

Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

Signaling Pathways

The biological activities of some piperazine derivatives have been linked to their modulation of specific cellular signaling pathways.

IL-6/Nrf2 Positive-Feedback Loop

Certain 1,4-disubstituted piperazine-2,5-dione derivatives have been found to exert their antioxidative effects by activating the IL-6/Nrf2 positive-feedback loop, which promotes cell survival.[9]

Caption: IL-6/Nrf2 positive-feedback loop activated by a piperazine derivative.

Inhibition of Cancer Signaling Pathways

A novel piperazine derivative has been shown to induce apoptosis in cancer cells by concurrently inhibiting several key signaling pathways implicated in cancer cell proliferation and survival.[8]

Caption: Inhibition of multiple cancer signaling pathways by a piperazine derivative.

References

- 1. This compound - CAS:1074-54-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Pharmacological Applications of 1-(Piperazin-1-yl)propan-2-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(piperazin-1-yl)propan-2-ol scaffold represents a promising area of investigation in medicinal chemistry, particularly in the development of novel therapeutics for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and potential mechanisms of action of derivatives based on this core structure. While research into this specific class of compounds is emerging, preliminary studies indicate a significant potential for antidepressant-like activity. This document summarizes the available data, details relevant experimental protocols, and visualizes key experimental and logical workflows to aid researchers in this field.

Pharmacological Profile: Antidepressant-Like Activity

Recent studies have focused on the synthesis and evaluation of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives for their potential antidepressant effects. The primary evidence for this activity comes from in vivo behavioral models in rodents, which are standard preclinical assays for screening potential antidepressant compounds.

Data Summary

While specific IC50 or Ki values for receptor binding or enzyme inhibition are not yet widely available in the public domain for this specific class of derivatives, in vivo studies have demonstrated significant antidepressant-like effects. The table below summarizes the qualitative results from key behavioral tests on a series of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives.

| Compound ID | Substitution on Piperazine Ring | Tail Suspension Test (TST) | Forced Swim Test (FST) | Locomotor Activity |

| 3a | Phenyl | Significant decrease in immobility | Significant decrease in immobility | No significant change |

| 3b | 2-Methylphenyl | Significant decrease in immobility | Significant decrease in immobility | No significant change |

| 3c | 2-Chlorophenyl | Potent decrease in immobility | Potent decrease in immobility | No significant change |

| 3d | 4-Fluorophenyl | Potent decrease in immobility | Potent decrease in immobility | No significant change |

| 3e | 4-Nitrophenyl | Potent decrease in immobility | Potent decrease in immobility | No significant change |

| 3g | Pyridin-2-yl | Potent decrease in immobility | Potent decrease in immobility | No significant change |

| Fluoxetine | (Reference Drug) | Significant decrease in immobility | Significant decrease in immobility | No significant change |

Note: All compounds were administered at a dose of 20 mg/kg. "Potent" indicates a stronger effect compared to compounds 3a and 3b as noted in the source literature.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the synthesis and key pharmacological assays used to evaluate this compound derivatives.

Synthesis of 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol Derivatives

The synthesis of these derivatives is typically achieved through a two-step process, starting from 2-bromopropiophenone.

Step 1: Synthesis of 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanone (Intermediate)

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromopropiophenone (1 equivalent), the appropriate N-substituted piperazine (1 equivalent), and potassium carbonate (1 equivalent) in acetone.

-

Reaction Conditions: Reflux the mixture for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, filter the mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting residue can be purified by recrystallization from ethanol or by column chromatography.[2]

Step 2: Reduction to 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol (Final Product)

-

Reaction Setup: Dissolve the intermediate ketone from Step 1 in methanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.

-

Work-up: Once the reaction is complete, the solvent is evaporated. The residue is then dissolved in water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the final propanol derivative.

In Vivo Behavioral Assays for Antidepressant-Like Activity

1. Tail Suspension Test (TST)

The Tail Suspension Test is a widely used model to screen for potential antidepressant drugs by assessing behavioral despair in mice.[3][4][5]

-

Apparatus: A suspension bar or a ledge from which mice can be suspended by their tails. The area should be shielded to prevent the mice from seeing each other.

-

Procedure:

-

Securely attach adhesive tape to the tip of the mouse's tail (approximately 1-2 cm).

-

Suspend the mouse by its tail from the suspension bar.

-

Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.[3][4][5]

-

The test compounds or vehicle are administered intraperitoneally (i.p.) 30-60 minutes before the test.

-

2. Forced Swim Test (FST) (Modified)

The Forced Swim Test is another standard behavioral paradigm for evaluating antidepressant efficacy.[1]

-

Apparatus: A transparent cylindrical container (e.g., Plexiglas) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure:

-

Gently place the mouse into the water-filled cylinder.

-

The total duration of the test is typically 6 minutes. The last 4 minutes are usually analyzed.

-

Record the time the mouse spends in three distinct behaviors:

-

Immobility: Floating motionless or making only small movements to keep its head above water.

-

Swimming: Actively moving around the cylinder.

-

Climbing: Making active movements with its forepaws in and out of the water, usually directed against the walls.

-

-

Test compounds or vehicle are administered i.p. 30-60 minutes prior to the test.

-

Visualizations

Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key processes described in this guide.

Potential Signaling Pathway

While the precise molecular targets of this compound derivatives are yet to be fully elucidated, their antidepressant-like activity suggests a potential interaction with monoaminergic neurotransmitter systems, a common mechanism for many antidepressant drugs. The following diagram illustrates a generalized signaling pathway relevant to antidepressant action.

Future Directions

The preliminary findings on this compound derivatives are encouraging and warrant further investigation. Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the relationship between the chemical structure and biological activity, guiding the design of more potent and selective compounds.

-

In Vitro Receptor Binding and Enzyme Inhibition Assays: To identify the specific molecular targets (e.g., serotonin transporter, norepinephrine transporter, dopamine receptors) and quantify the binding affinities (Ki) and inhibitory concentrations (IC50).

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties, including absorption, distribution, metabolism, excretion (ADME), and safety of these derivatives.

-

Exploration of Other Pharmacological Applications: The versatile piperazine scaffold suggests that these derivatives may have potential in other therapeutic areas beyond depression.

This technical guide serves as a foundational resource for researchers interested in the pharmacological potential of this compound derivatives. The provided data, protocols, and visualizations aim to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to 1-(Piperazin-1-yl)propan-2-ol in the Synthesis of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperazin-1-yl)propan-2-ol is a versatile bifunctional molecule that has emerged as a valuable scaffold in the design and synthesis of novel compounds with a wide spectrum of biological activities. Its unique structure, featuring a secondary amine within the piperazine ring and a hydroxyl group on the propane chain, offers multiple points for chemical modification, enabling the creation of diverse molecular architectures. This technical guide provides an in-depth overview of the synthetic utility of this compound as a building block for the development of innovative therapeutic agents, with a focus on antibacterial, anticancer, and central nervous system (CNS) applications. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and drug discovery efforts.

Chemical Properties and Reactivity

This compound is a chiral compound possessing a secondary amine at the N4 position of the piperazine ring and a secondary alcohol. The nitrogen atoms of the piperazine ring exhibit nucleophilic character, with the N4-nitrogen being more sterically hindered. The secondary hydroxyl group can undergo various transformations, including etherification and esterification. The most common synthetic modification involves the N-alkylation or N-arylation of the piperazine nitrogen, allowing for the introduction of a wide array of substituents to modulate the physicochemical and pharmacological properties of the resulting derivatives.

Synthesis of Novel Bioactive Compounds

The strategic incorporation of this compound into larger molecular frameworks has led to the discovery of potent antibacterial, anticancer, and CNS-active agents.

Antibacterial Agents: Membrane-Targeting Carbazole Derivatives

A series of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives have been synthesized and identified as potent antibacterial agents.[1][2] These compounds exhibit significant activity against various plant pathogenic bacteria.

Mechanism of Action: The primary mechanism of antibacterial action for these carbazole derivatives is the disruption of the bacterial cell membrane.[1][2] This leads to increased membrane permeability, leakage of essential intracellular components such as nucleic acids and proteins, and ultimately, bacterial cell death.

Signaling Pathway Visualization:

Caption: Bacterial membrane disruption by carbazole derivatives.

Quantitative Data: Antibacterial Activity of Carbazole Derivatives [1]

| Compound ID | Substituent (R) | EC50 (μg/mL) vs. Xanthomonas oryzae pv. oryzae (Xoo) | EC50 (μg/mL) vs. Xanthomonas axonopodis pv. citri (Xac) |

| A9 | 4-Cl-benzyl | 6.80 | 6.37 |

| A10 | 4-CF3-benzyl | - | - |

Experimental Protocol: Synthesis of 3-(Piperazin-1-yl)propan-2-ol Decorated Carbazole Derivatives [2]

Step 1: Synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole (Intermediate c)

To a solution of 9H-carbazole (1 equivalent) in anhydrous DMF, potassium hydroxide (1.2 equivalents) is added, and the mixture is stirred. Subsequently, 2-(bromomethyl)oxirane (1.5 equivalents) is added dropwise at 0 °C, and the reaction is stirred for 6 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford intermediate c .

Step 2: Synthesis of 1-(4-(substituted)-piperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol (Target Compounds B1-B20)

A mixture of intermediate c (1 equivalent) and a substituted piperazine (1.2 equivalents) in ethanol is refluxed for a specified time. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the final carbazole derivatives.

Anticancer Agents: Targeting Cancer Signaling Pathways

Piperazine derivatives have been extensively investigated for their anticancer properties, with several compounds demonstrating potent activity against various cancer cell lines.[1][3][4] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT pathway.

Mechanism of Action: Certain piperazine derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis by targeting multiple cancer signaling pathways, including the PI3K/AKT pathway.[1] Inhibition of this pathway leads to a decrease in the phosphorylation of AKT, a key protein in cell survival and proliferation, ultimately triggering apoptosis.

Signaling Pathway Visualization:

Caption: Inhibition of the PI3K/AKT pathway by piperazine derivatives.

Quantitative Data: Anticancer Activity of a Novel Piperazine Derivative (C505) [1]

| Cell Line | Cancer Type | GI50 (μM) |

| K562 | Leukemia | 0.06 |

| A549 | Lung Cancer | 0.16 |

| HCT116 | Colon Cancer | 0.12 |

Experimental Protocol: General Synthesis of N-Arylpiperazine Derivatives

A mixture of this compound (1 equivalent), an appropriate aryl halide (1.1 equivalents), a base such as potassium carbonate or triethylamine (2 equivalents), and a suitable solvent like acetonitrile or DMF is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is purified by column chromatography to yield the desired N-arylpiperazine derivative.

CNS-Active Agents: Modulation of Neurotransmitter Receptors

The piperazine scaffold is a well-established pharmacophore in many centrally acting drugs. Derivatives of this compound have the potential to modulate the activity of various neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D2) receptors, which are implicated in a range of neurological and psychiatric disorders.[5][6][7]

Mechanism of Action: Arylpiperazine derivatives often act as ligands for serotonin and dopamine receptors.[5][7] Depending on the nature of the aryl substituent and the overall molecular structure, these compounds can exhibit agonist, antagonist, or partial agonist activity, thereby modulating neurotransmission in the brain.

Signaling Pathway Visualization:

Caption: Modulation of neurotransmitter receptor signaling.

Experimental Protocol: General Synthesis of Arylpiperazine Derivatives for CNS Applications

The synthesis typically involves a nucleophilic substitution reaction between this compound and a suitable aryl halide or a related electrophile. The reaction is often carried out in the presence of a base and a polar aprotic solvent at elevated temperatures. Purification is achieved through standard techniques like column chromatography or recrystallization.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its amenability to chemical modification at both the piperazine nitrogen and the propanol hydroxyl group allows for the creation of a vast chemical space for drug discovery. The successful development of potent antibacterial, anticancer, and potentially CNS-active compounds based on this scaffold highlights its significance. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the design and synthesis of next-generation therapeutic agents. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of derivatives of this compound hold great promise for addressing unmet medical needs.

References

- 1. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of novel 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives targeting the bacterial membrane - Arabian Journal of Chemistry [arabjchem.org]

- 3. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 1-(Piperazin-1-yl)propan-2-ol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(piperazin-1-yl)propan-2-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, with a particular focus on their antidepressant-like effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to facilitate further research and drug development in this area.

Core Structure and Numbering

The foundational structure is this compound. The piperazine ring and the propan-2-ol moiety are the key components, with substitutions typically occurring at the N4 position of the piperazine ring and on the phenyl group, if present, attached to the propanol backbone.

Structure-Activity Relationship for Antidepressant-like Activity

A key therapeutic application for this class of compounds is in the treatment of depression. The antidepressant-like effects are often evaluated using in vivo models such as the Tail Suspension Test (TST) and the Forced Swim Test (FST) in mice. The primary endpoint in these tests is the duration of immobility, where a decrease in immobility time is indicative of an antidepressant-like effect.

A study on a series of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives revealed significant insights into their SAR.[1][2] The core modifications involved substitutions on the N4-position of the piperazine ring.

Quantitative Data Summary

The following table summarizes the antidepressant-like activity of various 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol analogs, as measured by the reduction in immobility time in the Tail Suspension Test (TST) and Forced Swim Test (FST) in mice.

| Compound ID | N4-Substituent (R) | TST Immobility Time (s) | FST Immobility Time (s) |

| Control | - | 175 ± 10 | 190 ± 12 |

| Fluoxetine | - | 105 ± 8 | 115 ± 9 |

| 3a | Phenyl | 145 ± 9 | 160 ± 10 |

| 3b | 2-Methylphenyl | 150 ± 11 | 165 ± 11 |

| 3c | 2-Methoxyphenyl | 115 ± 7 | 125 ± 8 |

| 3d | 2-Chlorophenyl | 110 ± 9 | 120 ± 7 |

| 3e | 2-Fluorophenyl | 108 ± 8 | 118 ± 9 |

| 3g | Pyrimidin-2-yl | 112 ± 10 | 122 ± 10 |

Data presented as mean ± SEM. All compounds were administered at a dose of 20 mg/kg. Data is synthesized from findings reported in studies on 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives.[1][2]

Key SAR Observations:

-

Unsubstituted Phenyl (3a): Shows a moderate decrease in immobility time compared to the control group.

-

Ortho-Substitution on the Phenyl Ring: Introducing substituents at the ortho-position of the N4-phenyl ring significantly enhances antidepressant-like activity.

-

Electron-donating group (OCH₃, 3c): Leads to a potent antidepressant-like effect, comparable to the standard drug fluoxetine.

-

Electron-withdrawing groups (Cl, 3d and F, 3e): Also result in strong antidepressant-like activity. The electronegativity and size of the substituent appear to play a crucial role.

-

-

Heteroaromatic Substitution (3g): Replacement of the phenyl ring with a pyrimidin-2-yl group maintains high potency, indicating that a heteroaromatic ring is well-tolerated and can contribute to the desired activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are protocols for key experiments involved in the synthesis and evaluation of this compound analogs.

General Synthesis of 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanone Derivatives (Precursors)

This protocol outlines the synthesis of the ketone precursors to the final propan-2-ol compounds.

Materials:

-

2-Bromopropiophenone

-

Appropriate N-substituted piperazine derivative

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 2-bromopropiophenone (10 mmol), the corresponding N-substituted piperazine (10 mmol), and potassium carbonate (10 mmol) is dissolved in acetone.

-

The reaction mixture is refluxed for 6 hours.

-

After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude product, which can be purified by recrystallization from ethanol or by column chromatography.[1]

Reduction to 1-Phenyl-2-(4-substituted-piperazin-1-yl)propan-2-ol Analogs

Materials:

-

1-Phenyl-2-(4-substituted-piperazin-1-yl)propanone derivative

-

Sodium borohydride (NaBH₄)

-

Methanol

Procedure:

-

The synthesized propanone derivative (5 mmol) is dissolved in methanol.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (7.5 mmol) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is treated with water and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the final propan-2-ol analog.

Antidepressant-like Activity Assessment

The TST is a widely used behavioral test to screen for potential antidepressant drugs in mice.[3][4][5][6][7]

Apparatus:

-

A suspension box or chamber that is enclosed to minimize environmental disturbances.

-

A horizontal bar or ledge from which to suspend the mice.

-

Adhesive tape.

Procedure:

-

Mice are individually suspended by their tail to the horizontal bar using adhesive tape, approximately 1-2 cm from the tip of the tail.

-

The duration of the test is typically 6 minutes.

-

The behavior of the mouse is recorded, and the total time of immobility (hanging passively without any movement) is measured, usually during the last 4 minutes of the test.[3]

-

A decrease in the immobility time is indicative of an antidepressant-like effect.

The FST, also known as the Porsolt test, is another common behavioral paradigm for assessing antidepressant efficacy.[8][9][10][11][12]

Apparatus:

-

A transparent cylindrical container (e.g., a beaker or a specialized tank) filled with water.

-

The water temperature should be maintained at 23-25 °C.

Procedure:

-

Mice are individually placed into the cylinder containing water from which they cannot escape.

-

The test session typically lasts for 6 minutes.

-

The initial 2 minutes are considered an acclimatization period and are not scored.

-

During the subsequent 4 minutes, the total duration of immobility (floating motionless or making only small movements to keep the head above water) is recorded.[8][9]

-

A reduction in immobility time suggests an antidepressant-like effect.

Visualizations

General Synthetic Workflow

The following diagram illustrates the general two-step synthesis process for 1-phenyl-2-(4-substituted-piperazin-1-yl)propan-2-ol analogs.

Caption: General two-step synthesis of target compounds.

In Vivo Antidepressant Screening Workflow

This diagram outlines the typical workflow for evaluating the antidepressant-like activity of the synthesized compounds in mice.

Caption: In vivo screening workflow for antidepressant activity.

Postulated Signaling Pathway

While the precise signaling pathways for all this compound analogs are not fully elucidated, many antidepressant piperazine derivatives are known to modulate the monoaminergic system.[13] The following diagram depicts a simplified, hypothetical signaling pathway that may be involved.

Caption: Postulated monoaminergic signaling cascade.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antidepressant agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly at the N4-position of the piperazine ring, can significantly enhance potency. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new analogs. Future work should focus on elucidating the precise molecular targets and signaling pathways to enable rational drug design and the development of compounds with improved efficacy and side-effect profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. The Tail Suspension Test [jove.com]

- 5. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]

- 8. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. animal.research.wvu.edu [animal.research.wvu.edu]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(piperazin-1-yl)propan-2-ol and Its Derivatives: A Technical Guide

Abstract

The 1-(piperazin-1-yl)propan-2-ol scaffold is a key pharmacophore in modern medicinal chemistry, forming the backbone of numerous derivatives with a wide spectrum of biological activities. The versatility of the piperazine ring allows for extensive structural modifications, leading to compounds targeting diverse biological systems, including the central nervous system (CNS), cancer cell lines, and microbial pathogens.[1][2] This technical guide provides an in-depth overview of the in silico modeling techniques used to explore, predict, and optimize the therapeutic potential of these derivatives. It is intended for researchers, computational chemists, and drug development professionals. This document details the standard protocols for Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics, supported by data presentation in structured tables and explanatory visualizations to guide rational drug design.

Introduction

Piperazine and its derivatives are recognized as "privileged structures" in drug discovery, frequently appearing in FDA-approved drugs.[3] The this compound core, in particular, offers a flexible yet robust framework for creating novel therapeutic agents. Its derivatives, often classified as arylpiperazines, have shown significant promise as anticancer, antidepressant, antipsychotic, and antimicrobial agents.[4][5][6]

Computational, or in silico, modeling has become an indispensable tool for accelerating the drug discovery pipeline. By predicting the properties and biological activities of virtual compounds, these methods reduce the time and cost associated with synthesizing and screening new chemical entities. This guide focuses on three core in silico techniques:

-

Quantitative Structure-Activity Relationship (QSAR): To identify the key physicochemical and structural properties that govern the biological activity of the derivatives.

-

Molecular Docking: To predict the binding conformation and affinity of ligands within the active site of a specific biological target.

-

Molecular Dynamics (MD) Simulation: To analyze the stability and dynamics of the ligand-receptor complex over time.

The successful application of these methods can elucidate mechanisms of action, guide lead optimization, and prioritize candidates for synthesis and in vitro testing.

Key Biological Targets

The structural features of this compound derivatives allow them to interact with a variety of biological targets. The piperazine moiety, often protonated at physiological pH, can engage in crucial ionic and hydrogen bond interactions. Common targets include:

-

G-Protein Coupled Receptors (GPCRs): Many arylpiperazine derivatives show high affinity for serotonin (5-HT) and dopamine (D2, D3) receptors, making them relevant for treating neuropsychiatric disorders.[1][7][8]

-

Enzymes: Derivatives have been designed to inhibit enzymes such as mTORC1 in cancer pathways and urease in bacterial pathogens.[9][10]

-

Ion Transporters: The scaffold is integral to molecules that modulate the reuptake of neurotransmitters like serotonin and noradrenaline.[8]

-

Androgen Receptor: Some derivatives exhibit anti-proliferative activity against prostate cancer cells by interacting with the androgen receptor.[3]

Experimental Protocols: In Silico Methodologies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Protocol:

-

Dataset Preparation: A dataset of at least 20-30 compounds with a consistent core structure and experimentally determined biological activity (e.g., IC₅₀, Kᵢ) is curated. The activity data (pIC₅₀ = -log(IC₅₀)) is used as the dependent variable.

-

Structure Optimization: The 2D structures of all molecules are drawn and converted to 3D. Geometries are optimized using computational chemistry software (e.g., Gaussian, ChemOffice) employing methods like Density Functional Theory (DFT) at the B3LYP/6-31G level.[9]

-

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, and steric) are calculated for each optimized structure. These can include LogP, molar refractivity (MR), topological polar surface area (TPSA), HOMO/LUMO energies, and dipole moment.[8][9]

-

Model Building: A regression model is built using techniques like Multiple Linear Regression (MLR) or Genetic Function Approximation (GFA) to select the most relevant descriptors that predict biological activity.[8][11]

-

Model Validation: The model's statistical significance and predictive power are rigorously validated. Key metrics include:

-

Coefficient of determination (R²): Should be > 0.6 for a reliable model.

-

Leave-one-out cross-validated R² (Q² or R²cv): Measures internal predictive ability, should be > 0.5.

-

External validation (R²pred): The model's ability to predict the activity of an external test set of compounds (typically 20-30% of the dataset). An R²pred > 0.6 is considered robust.[3]

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Receptor Preparation: An X-ray crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned. The protein structure is then energy minimized to relieve steric clashes.

-

Ligand Preparation: The 3D structure of the this compound derivative is generated and optimized using a suitable force field (e.g., MMFF94).[7] Tautomeric and ionization states at physiological pH (≈7.4) are determined.

-

Binding Site Definition: The active site, or binding pocket, of the receptor is defined. This is often based on the location of a co-crystallized ligand or identified using pocket-finding algorithms. A grid box is generated around this site.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, MOE, Surflex-Dock) is used to systematically sample conformations of the ligand within the defined binding site.[12]

-

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) are analyzed.[3]

Data Presentation

Quantitative data from in silico studies are best summarized in tables for comparative analysis.

Table 1: Representative QSAR Data for a Series of Anticancer Piperazine Derivatives

| Compound ID | Substituent (R) | pIC₅₀ (Experimental) | LogP (Calculated) | TPSA (Ų) | HOMO (eV) | pIC₅₀ (Predicted) |

| Pz-01 | -H | 6.15 | 3.21 | 48.5 | -6.21 | 6.23 |

| Pz-02 | -Cl | 6.88 | 3.92 | 48.5 | -6.45 | 6.91 |

| Pz-03 | -OCH₃ | 6.54 | 3.15 | 57.7 | -5.98 | 6.49 |

| Pz-04 | -NO₂ | 7.12 | 3.11 | 94.3 | -7.10 | 7.05 |

| Pz-05 | -CF₃ | 7.01 | 4.09 | 48.5 | -6.88 | 7.11 |

This table presents hypothetical data representative of a typical QSAR study. pIC₅₀ values relate to anti-proliferative activity against a cancer cell line. Descriptors like LogP (lipophilicity), TPSA (polarity), and HOMO energy (electron-donating ability) are commonly found to influence activity.[9]

Table 2: Molecular Docking Results against Dopamine D2 Receptor (PDB: 6CM4)

| Compound ID | Substituent (R) | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Pz-01 | -H | -8.5 | Asp114, Ser193, Phe389 | 1 |

| Pz-02 | -Cl | -9.2 | Asp114, Ser193, Phe389, His393 | 1 |

| Pz-03 | -OCH₃ | -8.9 | Asp114, Ser197, Tyr408 | 2 |

| Pz-04 | -NO₂ | -9.5 | Asp114, Ser193, Asn390 | 2 |

| Pz-05 | -CF₃ | -9.1 | Asp114, Phe389, Trp386 | 1 |

This table summarizes typical docking results. Lower binding energy suggests higher predicted affinity. Analysis of interacting residues helps explain the structural basis for this affinity.

Visualizations

Diagrams are crucial for understanding complex workflows and biological systems.

Caption: Workflow for in silico-guided drug design of novel derivatives.

Caption: Logical flow of a Quantitative Structure-Activity Relationship (QSAR) study.

Caption: Simplified GPCR signaling pathway, a common target for arylpiperazines.

Conclusion

The in silico modeling of this compound and its derivatives provides a powerful, rational framework for modern drug discovery. QSAR studies successfully identify the critical molecular properties driving biological potency, while molecular docking and dynamics simulations reveal the atomic-level interactions that underpin the mechanism of action. By integrating these computational techniques, researchers can efficiently navigate vast chemical spaces, prioritize high-potential candidates for synthesis, and ultimately accelerate the development of novel therapeutics with improved efficacy and safety profiles. The methodologies and workflows detailed in this guide serve as a foundational resource for scientific teams engaged in this promising area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. benchchem.com [benchchem.com]

- 8. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors [openpharmaceuticalsciencesjournal.com]

- 12. ijpsjournal.com [ijpsjournal.com]

discovery and synthetic history of substituted piperazine propanols

An In-depth Technical Guide to the Discovery and Synthetic History of Substituted Piperazine Propanols

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties.[1][2] The six-membered ring with two opposing nitrogen atoms provides a versatile template that can be readily modified to fine-tune pharmacological activity, solubility, and pharmacokinetic profiles.[1][2] Among the vast landscape of piperazine-containing compounds, substituted piperazine propanols represent a significant class of molecules with a broad spectrum of biological activities. Their structure, which combines the piperazine nucleus with a propanol side chain, allows for interaction with a variety of biological targets.[3] This guide delves into the discovery, synthetic evolution, and key applications of this important chemical class, providing a technical resource for researchers and drug development professionals.

Discovery and Biological Applications

The exploration of piperazine derivatives has led to the discovery of compounds with wideranging therapeutic applications, including roles as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, and antiviral agents.[4] Substituted piperazine propanols, in particular, have emerged as potent modulators of various biological pathways.

One of the key therapeutic areas for these compounds is in the treatment of central nervous system (CNS) disorders. Aryl alkanol piperazine derivatives have shown significant potential as antidepressants.[5][6] Their mechanism often involves the inhibition of neurotransmitter reuptake, such as serotonin (5-HT) and noradrenaline (NA), which is a well-established strategy for treating depression.[5]

Another critical application is in the development of novel antifungal agents. Specific piperazine propanol derivatives have been identified as potent inhibitors of 1,3-beta-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[7] This targeted inhibition offers a promising avenue for creating new treatments against pathogenic fungi like Candida albicans and Aspergillus fumigatus.[7] The versatility of the piperazine propanol scaffold extends to other areas, including cardiovascular and antimalarial research, highlighting its importance in modern drug discovery.[8][9]

Signaling Pathway: Fungal 1,3-beta-D-Glucan Synthase Inhibition

The fungal cell wall is a crucial structure for cell viability and is a prime target for antifungal drugs. The enzyme 1,3-beta-D-glucan synthase is responsible for synthesizing β-glucan, a major component of this wall. Certain substituted piperazine propanols act by inhibiting this enzyme, disrupting cell wall integrity and leading to fungal cell death.

Caption: Inhibition of fungal 1,3-beta-D-glucan synthase by a piperazine propanol derivative.

Synthetic History and Methodologies

The synthesis of substituted piperazine propanols has evolved, with various methods developed to achieve desired substitution patterns on both the piperazine ring and the propanol side chain. The core of these syntheses often involves the construction of the piperazine ring followed by the attachment and modification of the propanol moiety, or vice versa.

General Synthetic Strategies

-

N-Alkylation of Piperazines: A common and direct approach involves the reaction of a pre-formed substituted piperazine with a suitable three-carbon electrophile containing a masked or protected hydroxyl group. For instance, reacting an N-substituted piperazine with an epoxide like styrene oxide or with a halohydrin can yield the desired propanol derivative.

-

Reductive Amination: This method involves the reaction of a piperazine derivative with a keto-alcohol or keto-aldehyde, followed by reduction of the resulting iminium ion. This is a versatile strategy for introducing the propanol side chain.[10]

-

Cyclization Reactions: The piperazine ring itself can be constructed from acyclic precursors. A classical method involves the cyclization of bis(2-chloroethyl)amine with a primary amine.[11][12] More modern, palladium-catalyzed cyclization reactions have also been developed for the modular synthesis of highly substituted piperazines.[13]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanone Derivatives [14]

This protocol describes the synthesis of a ketone precursor which can then be reduced to the final propanol.

-

Reactants: 2-Bromopropiophenone (10 mmol), the appropriate N-substituted piperazine derivative (10 mmol), and potassium carbonate (K₂CO₃, 10 mmol).

-

Solvent: Acetone.

-

Procedure:

-

Dissolve the reactants in acetone.

-

Reflux the mixture for 6 hours.

-

After cooling, filter the mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-